

# Technical Whitepaper: Physicochemical Profiling of Cephradine Monohydrate

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## Compound of Interest

Compound Name: Cephradine monohydrate

Cat. No.: B8180808

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## Executive Summary

**Cephradine monohydrate** is a first-generation, semi-synthetic cephalosporin antibiotic characterized by a dihydro-aromatic cyclohexadienyl ring.<sup>[1][2]</sup> Unlike its fully aromatic analogue, cephalexin, cephradine possesses a unique susceptibility to oxidative aromatization. This whitepaper provides a comprehensive physicochemical profile, focusing on its solid-state dynamics, pH-dependent solubility, and specific degradation pathways.<sup>[1]</sup> It serves as a foundational reference for pre-formulation scientists and analytical chemists to ensure the structural integrity and bioavailability of cephradine-based therapeutics.

## Molecular Architecture & Solid-State

### Characterization<sup>[1]</sup>

#### Crystal Habit and Hydration Dynamics

Cephradine exists primarily as a monohydrate (stoichiometric ratio 1:1 drug:water) in commercial applications, though dihydrate and anhydrate forms exist. The monohydrate crystallizes in a needle-like habit, which presents significant flowability and compressibility challenges during tablet manufacturing.

- **Lattice Stability:** The water molecule in the crystal lattice bridges the carbonyl oxygen of the -lactam ring and the amine group, stabilizing the zwitterionic structure. Removal of this water (dehydration) often leads to a collapsed, amorphous state or a metastable anhydrate that is highly hygroscopic.
- **Polymorphism:** Solvent-mediated transformation is critical.<sup>[1]</sup> In methanol/water mixtures, the monohydrate can transition to an anhydrate form at low water activities ( ).

## Physicochemical Parameters Table

The following data represents the core physicochemical fingerprint of **Cephadrine Monohydrate**.

Parameter	Value	Context/Implication
Molecular Formula		MW: 367.4 g/mol (Monohydrate)
pKa values	(Carboxyl) (Amine)	Exists as a zwitterion at physiological pH. <sup>[1][3]</sup>
Isoelectric Point (pI)	~ pH 4.5 - 5.0	Minimum solubility occurs in this range. <sup>[1]</sup>
LogP	-1.50	Highly hydrophilic; low membrane permeability without transporters (PEPT1). <sup>[1]</sup>
Aqueous Solubility	~26 mg/mL (at pI) >100 mg/mL (pH < 2)	U-shaped pH-solubility profile. <sup>[1]</sup>
Hygroscopicity	Moderate	Critical relative humidity (CRH) is approx 75-80% at 25°C.

## Stability & Degradation Kinetics (Expert Insight)

## The "Cephalexin" Impurity Vector

Unlike most cephalosporins where

-lactam hydrolysis is the sole primary degradation route, Cephadrine has a secondary, unique failure mode: Aromatization. The cyclohexadienyl ring is thermodynamically driven to aromatize into a phenyl ring, effectively converting Cephadrine into Cephalexin. This reaction is oxidative and can be catalyzed by trace metals or exposure to light.[1]

## Hydrolytic Degradation

The

-lactam ring is susceptible to hydrolysis, particularly in alkaline conditions (pH > 8.0).[1] The attack of the hydroxide ion on the carbonyl carbon opens the ring, forming the biologically inactive cephalosporoic acid derivative.

## Degradation Pathway Diagram

The following diagram illustrates the dual degradation pathways: the hydrolytic opening of the ring and the oxidative conversion to cephalexin.

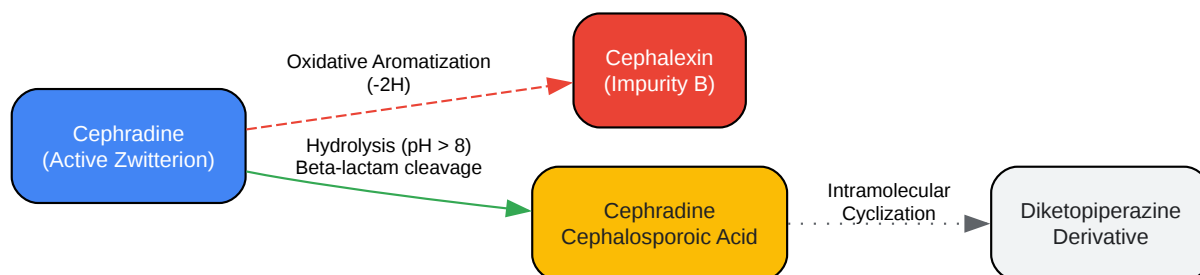


Fig 1. Dual Degradation Pathways of Cephadrine: Aromatization and Hydrolysis.

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[4][5][6][7][8][9][10][11]

## Analytical Characterization Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The use of a resolution solution containing both Cephadrine and Cephalexin is mandatory to verify

specificity.

## High-Performance Liquid Chromatography (HPLC) Assay

This method separates Cephadrine from its key impurities (Cephalexin and open-ring metabolites).[1]

Reagents:

- Mobile Phase A: Water/Acetate Buffer (pH 4.5)[1]
- Mobile Phase B: Acetonitrile (HPLC Grade)[1]
- Column: C18 (Octadecylsilane),  
mm,  
packing (e.g., Zorbax SB-C18 or equivalent).[1]

Protocol Steps:

- Preparation: Dissolve accurately weighed **Cephadrine Monohydrate** in Mobile Phase A to a concentration of 0.5 mg/mL.
- System Suitability: Inject a mixture of Cephadrine and Cephalexin.[1] The resolution ( ) between the two peaks must be .
- Conditions:
  - Flow Rate: 1.0 mL/min[2]
  - Detection: UV at 254 nm
  - Temperature: 25°C

- Injection Volume: 20

[2]

- Elution: Isocratic flow (typically 85:15 Buffer:Acetonitrile) allows for stable baselines and reproducible retention times (

min).[1]

## Analytical Workflow Diagram

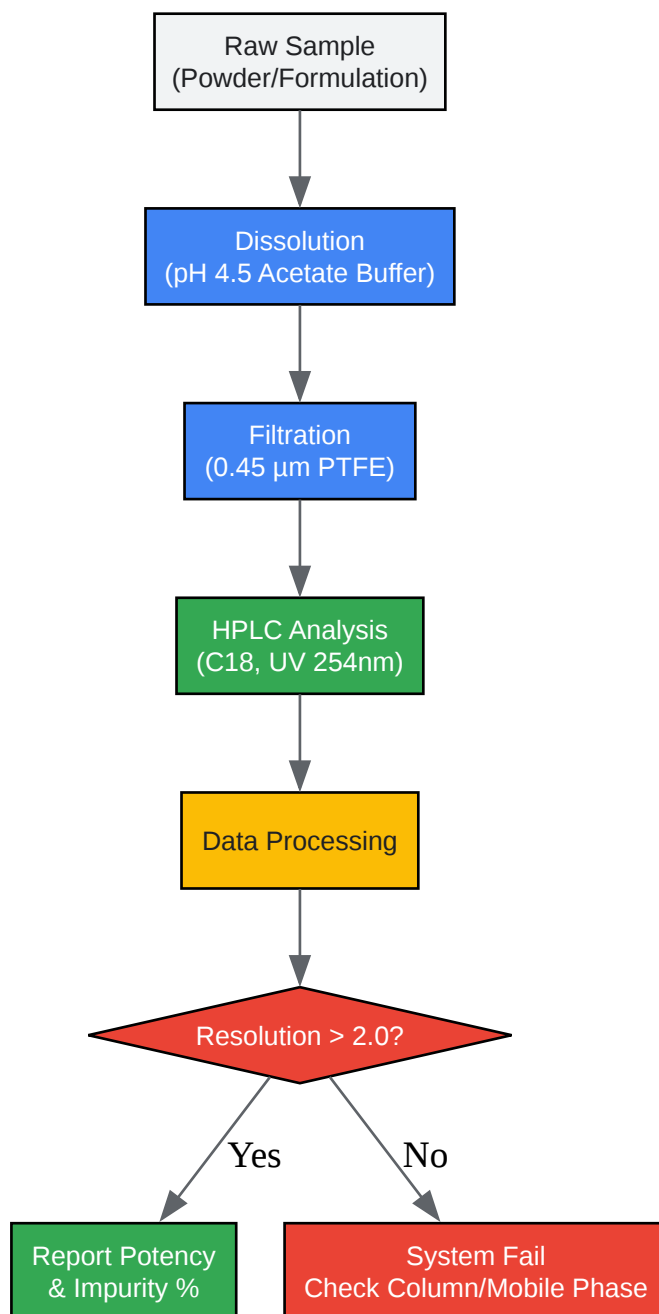


Fig 2. Standardized Analytical Workflow for Cephadrine Quantitation.

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## Pre-formulation & Biopharmaceutical Implications[12][13]

### pH-Dependent Solubility Profile

Cephadrine follows a U-shaped solubility curve typical of amphoteric

-lactams.[1]

- pH 1.2 (Gastric): High solubility due to protonation of the amine.
- pH 4.5 (Intestinal transition): Minimum solubility (Isoelectric point).[1] This is the rate-limiting step for dissolution in the upper small intestine.
- pH 7.4 (Blood): Solubility increases due to deprotonation of the carboxylic acid.

Expert Note: For oral suspension formulations, maintaining the pH between 3.5 and 6.0 is critical to balance solubility with chemical stability, as the hydrolysis rate accelerates significantly above pH 7.0.

## Excipient Compatibility

Avoid strong oxidizing agents (e.g., peroxides in povidone) which accelerate the transformation to Cephalexin. Use anhydrous excipients (e.g., anhydrous lactose) if formulating the monohydrate to prevent moisture migration that could induce hydrate disproportionation.

## References

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